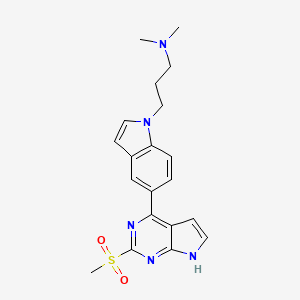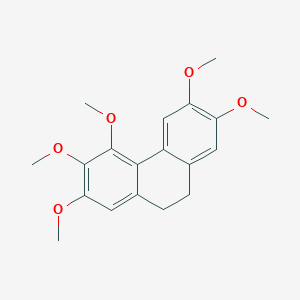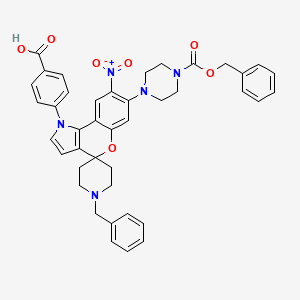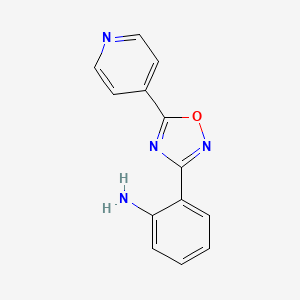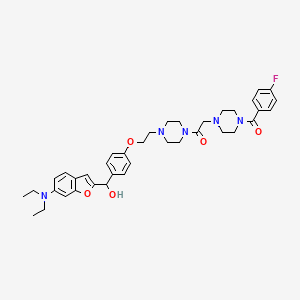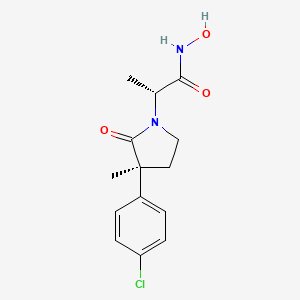
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol is a cucurbitane-type triterpenoid compound. Cucurbitane-type triterpenoids are a class of chemical compounds that are primarily found in plants belonging to the Cucurbitaceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Cucurbitane Skeleton: This step involves the cyclization of a linear precursor to form the cucurbitane skeleton. This can be achieved through various cyclization reactions, such as Diels-Alder reactions or intramolecular aldol condensations.
Formation of the Triene System: The triene system can be introduced through dehydrogenation reactions using reagents such as palladium on carbon (Pd/C) or selenium dioxide (SeO2).
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants of the Cucurbitaceae family. The extraction process typically involves the following steps:
Plant Material Collection: The plant material is collected and dried.
Extraction: The dried plant material is extracted using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography or recrystallization to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol has various scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of other cucurbitane-type triterpenoids and their derivatives.
Biology: The compound is studied for its biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and inflammatory disorders.
Industry: The compound is used in the development of natural products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Anti-inflammatory: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Anti-diabetic: The compound may enhance insulin sensitivity and glucose uptake by activating pathways such as the AMP-activated protein kinase (AMPK) pathway.
Anti-cancer: The compound may induce apoptosis (programmed cell death) in cancer cells by activating pathways such as the p53 pathway and inhibiting pathways such as the PI3K/Akt pathway.
Vergleich Mit ähnlichen Verbindungen
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol can be compared with other similar cucurbitane-type triterpenoids, such as:
Goyaglycoside d: Similar in structure but contains additional methoxy groups.
Charantoside L: Similar in structure but contains additional glycoside groups.
Uniqueness
Structural Features: The presence of the epoxy group at the 5b,19 positions and the triene system at the 6,23,25(26) positions make this compound unique among cucurbitane-type triterpenoids.
Biological Activities: The compound exhibits a unique combination of anti-inflammatory, anti-diabetic, and anti-cancer activities, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C30H46O2 |
|---|---|
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C30H46O2/c1-20(2)9-8-10-21(3)22-13-15-28(7)23-14-16-30-24(11-12-25(31)26(30,4)5)29(23,19-32-30)18-17-27(22,28)6/h8-9,14,16,21-25,31H,1,10-13,15,17-19H2,2-7H3/b9-8+/t21-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
HHEQQOPNAFJOFV-JIWFCYCQSA-N |
Isomerische SMILES |
C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C |
Kanonische SMILES |
CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


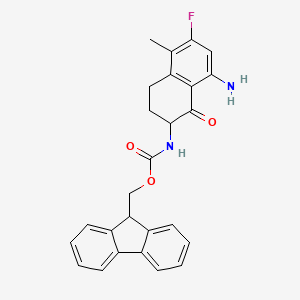
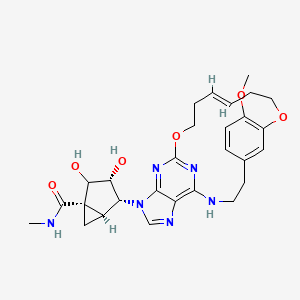
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
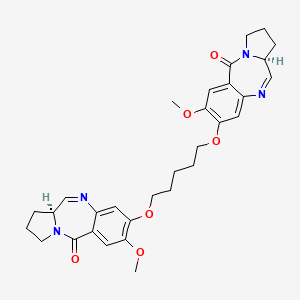
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
